molecular formula C25H42O2 B12697738 10-Phenylstearyl formate CAS No. 72089-10-2

10-Phenylstearyl formate

Cat. No.: B12697738
CAS No.: 72089-10-2
M. Wt: 374.6 g/mol
InChI Key: ZDVMQCDLRQLKHT-UHFFFAOYSA-N
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Description

10-Phenylstearyl formate is an organic compound with the molecular formula C25H42O2. It is a formate ester derived from phenylstearyl alcohol and formic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylstearyl formate typically involves the esterification of phenylstearyl alcohol with formic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or benzene to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in fixed-bed reactors is also explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 10-Phenylstearyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Phenylstearyl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Phenylstearyl formate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with cellular membranes, enhancing their stability and integrity. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its chemical structure and reactivity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester linkage and the presence of both phenyl and stearyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo multiple types of chemical reactions also adds to its versatility and utility in research and industry .

Properties

CAS No.

72089-10-2

Molecular Formula

C25H42O2

Molecular Weight

374.6 g/mol

IUPAC Name

10-phenyloctadecyl formate

InChI

InChI=1S/C25H42O2/c1-2-3-4-5-9-13-18-24(25-20-15-12-16-21-25)19-14-10-7-6-8-11-17-22-27-23-26/h12,15-16,20-21,23-24H,2-11,13-14,17-19,22H2,1H3

InChI Key

ZDVMQCDLRQLKHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCCOC=O)C1=CC=CC=C1

Origin of Product

United States

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